N-benzyl-2-(3-chlorophenyl)acetamide
Description
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.733 |
IUPAC Name |
N-benzyl-2-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO/c16-14-8-4-7-13(9-14)10-15(18)17-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,18) |
InChI Key |
PPCYWULVJNZMHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Crystal Packing and Hydrogen Bonding
The position and nature of substituents on the phenyl ring profoundly impact the solid-state geometry and intermolecular interactions of acetamides. Key comparisons include:
- N-Benzyl-2-(2-Chloro-4-Methylphenoxy)Acetamide (Li et al., 2008a) and N-Benzyl-2-(2,6-Dichlorophenoxy)Acetamide (Li et al., 2008b): These ortho- and di-substituted analogues exhibit distinct hydrogen-bonding patterns. In their crystal structures, N–H···O interactions form chains along the c-axis, similar to the target compound. However, the presence of methyl or additional chlorine substituents in ortho positions introduces steric hindrance, altering dihedral angles between aromatic rings and influencing packing efficiency .
- N-(3-Chlorophenyl)-2,2,2-Trichloro-Acetamide: Meta-substitution with a chlorine atom results in a monoclinic crystal system (space group P2₁/c), with one molecule per asymmetric unit. The electron-withdrawing chlorine enhances dipole interactions, stabilizing the lattice compared to methyl-substituted analogues .
N-Benzyl-2-(3-Chloro-4-Hydroxyphenyl)Acetamide :
The addition of a hydroxyl group at the para position introduces O–H···O hydrogen bonds alongside N–H···O interactions, creating a more complex supramolecular architecture. The dihedral angle between the chlorophenyl and naphthalene rings in related structures (e.g., 60.5° in N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide ) highlights the conformational flexibility imparted by meta-substitution .
Table 1: Crystallographic and Physical Properties of Selected Analogues
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in anhydrous dichloromethane (DCM) or toluene under inert atmospheric conditions to prevent hydrolysis of the acid chloride. Triethylamine (TEA) is employed as a base to neutralize the hydrochloric acid generated during the reaction. A molar ratio of 1:1.2 (benzylamine to acid chloride) ensures complete conversion while minimizing side products.
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Temperature | 0–25°C | Balances reaction rate/side reactions |
| Base | Triethylamine (TEA) | Efficient HCl neutralization |
| Purification | Recrystallization (Hexane:EtOAc) | Achieves >95% purity |
Yields for this method typically range between 75% and 85%, with purity exceeding 95% after recrystallization. The use of alternative solvents, such as tetrahydrofuran (THF), has been explored but results in lower yields due to competitive side reactions.
Carbodiimide-Mediated Coupling
For laboratories lacking access to 3-chlorophenylacetyl chloride, carbodiimide-mediated coupling offers a viable alternative. This method involves activating 3-chlorophenylacetic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with benzylamine.
Mechanistic Insights and Protocol
The carboxylic acid group of 3-chlorophenylacetic acid is activated via formation of an O-acylisourea intermediate in the presence of EDC and hydroxybenzotriazole (HOBt). Benzylamine then displaces the intermediate to form the amide bond.
Key Steps :
-
Activation : 3-Chlorophenylacetic acid (1.0 equiv) is stirred with EDC (1.2 equiv) and HOBt (1.1 equiv) in DCM at 0°C for 30 minutes.
-
Coupling : Benzylamine (1.2 equiv) is added dropwise, and the mixture is stirred at 25°C for 12–24 hours.
-
Workup : The reaction is quenched with aqueous NaHCO₃, and the product is extracted with DCM.
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 82 | 97 |
| DCC/DMAP | THF | 68 | 91 |
This method avoids handling moisture-sensitive acid chlorides but requires rigorous purification via column chromatography (SiO₂, CHCl₃/MeOH 9:1) to remove excess reagents.
Multi-Step Synthesis Approaches
Multi-step syntheses are employed to access this compound from simpler precursors, enabling structural diversification. One such route involves the Friedel-Crafts acylation of chlorobenzene followed by amidation.
Friedel-Crafts Pathway
-
Acylation : Chlorobenzene reacts with acetyl chloride in the presence of AlCl₃ to form 3-chlorophenylacetophenone.
-
Oxidation : The ketone is oxidized to 3-chlorophenylacetic acid using KMnO₄ in acidic conditions.
-
Amidation : The acid is coupled with benzylamine via EDC/HOBt as described in Section 2.
This route achieves an overall yield of 58% but introduces complexity due to intermediate purification steps.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors and automated purification systems are employed to produce this compound at kilogram scales.
Process Optimization
-
Reactor Type : Tubular flow reactors enable precise temperature control (±2°C) and reduce reaction times by 40% compared to batch reactors.
-
Solvent Recovery : Distillation units recycle DCM, reducing material costs by 30%.
-
Crystallization : Anti-solvent crystallization (hexane) achieves 99% purity with minimal yield loss.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 75–85% | 88–92% |
| Purity | 95–97% | 98–99% |
| Production Rate | 10 g/day | 50 kg/week |
Comparative Analysis of Synthetic Routes
A critical evaluation of the four methods reveals trade-offs between simplicity, yield, and scalability:
| Method | Advantages | Limitations |
|---|---|---|
| Direct Acylation | High yield, simplicity | Requires acid chloride |
| Carbodiimide Coupling | Avoids acid chlorides | Costly reagents, longer steps |
| Multi-Step Synthesis | Structural flexibility | Low overall yield |
| Industrial Production | Scalability, cost efficiency | High initial capital investment |
Quality Control and Analytical Characterization
Rigorous quality control ensures compliance with pharmaceutical standards. Key techniques include:
Q & A
Q. What are the key synthetic routes and optimization strategies for N-benzyl-2-(3-chlorophenyl)acetamide?
The synthesis typically involves multi-step reactions, such as coupling 3-chlorophenylacetic acid derivatives with benzylamine under controlled conditions. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Yield optimization : Adjusting stoichiometry (1.2:1 molar ratio of acid to amine) and reaction time (12–24 hours) under nitrogen atmosphere .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., benzyl group at δ 4.4 ppm, chlorophenyl protons at δ 7.2–7.5 ppm) .
- X-ray crystallography : Single-crystal analysis using SHELXL or WinGX to determine bond lengths (e.g., C-Cl: 1.74 Å) and dihedral angles between aromatic rings (e.g., 60.5° in related acetamides) .
- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 274.08) .
Q. What are the common chemical reactions and stability challenges associated with this compound?
Reactivity is influenced by the acetamide backbone and chlorophenyl group:
- Hydrolysis : Susceptibility to acidic/basic conditions (e.g., 6M HCl at 80°C cleaves the amide bond) .
- Oxidation : Chlorophenyl ring stability under oxidative conditions (e.g., KMnO in acetone may degrade the ring) .
- Photodegradation : Light-sensitive; storage in amber vials at -20°C is recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
SAR strategies include:
- Substituent variation : Synthesizing analogs with electron-withdrawing groups (e.g., nitro, fluoro) at the 3-chlorophenyl position to assess kinase inhibition potency .
- Pharmacophore modeling : Using Schrödinger Suite or AutoDock to map interactions with target proteins (e.g., ATP-binding pockets in kinases) .
- Biological assays : Dose-response curves (IC) in cell-based models (e.g., MTT assays for cytotoxicity) and enzyme inhibition studies (e.g., EGFR kinase assays) .
Q. How can contradictions in crystallographic or spectroscopic data be resolved?
Discrepancies arise from polymorphism or solvent effects. Mitigation involves:
- Multi-technique validation : Cross-referencing XRD data with DFT-calculated structures (e.g., Gaussian 09 with B3LYP/6-31G** basis set) .
- Dynamic NMR : Variable-temperature H NMR to study conformational flexibility (e.g., rotameric equilibria in the acetamide group) .
- Powder XRD : To rule out polymorphic forms affecting melting points or solubility .
Q. What methodologies are effective for optimizing synthetic scalability without compromising purity?
Scalability requires:
- Flow chemistry : Continuous synthesis in microreactors (e.g., 2-chlorophenylacetic acid and benzylamine in a 1:1 ratio at 50°C) to enhance reproducibility .
- Green solvents : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) to improve safety profiles .
- Process analytical technology (PAT) : In-line FTIR monitoring for real-time reaction control .
Q. How can computational methods predict the compound’s interaction with biological targets?
Advanced approaches include:
- Molecular docking : AutoDock Vina or Glide to simulate binding to receptors (e.g., dopamine D2 receptor, ΔG = -9.2 kcal/mol) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR models : Machine learning (e.g., Random Forest) to correlate substituent effects with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
